Thiofanox
Overview
Description
Thiofanox is a chemical compound primarily used as an acaricide and insecticide. It belongs to the class of carbamate insecticides and is known for its effectiveness in controlling pests in agricultural settings . The compound’s IUPAC name is [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, and it has a molecular formula of C9H18N2O2S .
Mechanism of Action
Thiofanox, also known as DTXSID4042468, this compound, or [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, is a carbamate pesticide . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
This compound acts as an AChE inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft, which can interfere with nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .
Pharmacokinetics
As a carbamate pesticide, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .
Result of Action
The primary molecular effect of this compound is the inhibition of AChE, leading to an accumulation of acetylcholine . This can result in overstimulation of the nerves, causing symptoms such as muscle weakness, cramps, and even paralysis . On a cellular level, this compound may affect nerve cells by disrupting normal signal transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil composition can affect its mobility and persistence in the environment . Furthermore, temperature and pH can influence its stability and degradation . .
Biochemical Analysis
Biochemical Properties
Thiofanox is an inhibitor of the enzyme acetylcholinesterase (EC 3.1.1.7), which helps in breaking down of acetylcholine into choline and acetic acid . This interaction with acetylcholinesterase is crucial for its function as an insecticide .
Cellular Effects
This compound, by inhibiting acetylcholinesterase, interferes with the normal functioning of nerve cells. The accumulation of acetylcholine due to the inhibition of its breakdown leads to overstimulation of the nerve cells, causing spasms, paralysis, and eventually death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. When this compound inhibits this enzyme, it leads to an accumulation of acetylcholine, causing overstimulation of nerve cells .
Dosage Effects in Animal Models
It is known to be highly toxic, with a lethal dose (LD50) of 8500μg/kg in rats .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as nerve synapses .
Preparation Methods
Thiofanox can be synthesized through various synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-methylthiobutanone with methyl isocyanate in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Thiofanox undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-sulfoxide, a more stable derivative.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form carbon disulfide and methylamine.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different carbamate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acids or bases for hydrolysis and substitution reactions. The major products formed from these reactions include this compound-sulfoxide and various carbamate derivatives .
Scientific Research Applications
Thiofanox has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Thiofanox is unique among carbamate insecticides due to its specific molecular structure and high effectiveness. Similar compounds include:
This compound stands out due to its balance of effectiveness and manageability, making it a preferred choice in many agricultural settings .
Properties
CAS No. |
39196-18-4 |
---|---|
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[(Z)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+ |
InChI Key |
FZSVSABTBYGOQH-YRNVUSSQSA-N |
SMILES |
CC(C)(C)C(=NOC(=O)NC)CSC |
Isomeric SMILES |
CC(C)(C)/C(=N/OC(=O)NC)/CSC |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CSC |
Appearance |
Solid powder |
Color/Form |
COLORLESS SOLID |
melting_point |
133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |
Key on ui other cas no. |
39196-18-4 75013-98-8 |
physical_description |
Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |
Pictograms |
Acute Toxic; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
STABLE AT NORMAL STORAGE TEMP; & REASONABLY STABLE TO HYDROLYSIS AT <30 °C AT PH 5-9 |
solubility |
5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,3-dimethyl-1-(methylthio)-2-butanone O-(methylaminocarbonyl)oxime 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime Dacamox DS-15647 thiofanox |
vapor_pressure |
0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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